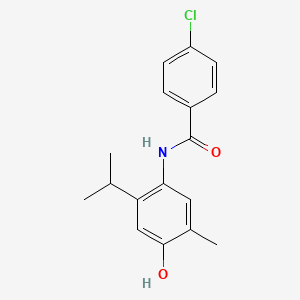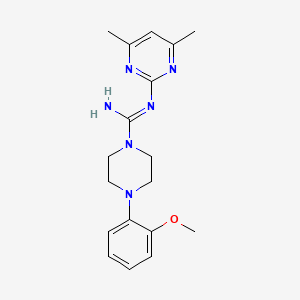![molecular formula C15H19N5S B5559105 N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives often involves microwave-assisted cyclocondensation, showcasing a method to create complex heterocyclic compounds efficiently. These methods have led to the development of compounds with significant biological activities, highlighting a broad interest in synthesizing novel heterocyclic compounds (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structures of related compounds, like pyrazole and pyrimidine derivatives, are often characterized by techniques such as IR, H-NMR, and mass spectroscopy. These structures can exhibit intramolecular hydrogen bonding, affecting their chemical behavior and biological activity (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and pyrimidine derivatives are diverse, including nucleophilic substitution reactions that lead to various functionalized compounds. These reactions are foundational in developing pharmacologically active molecules (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are crucial for their application in medicinal chemistry. Detailed analysis can help understand the relationship between the structure of these compounds and their physical properties, guiding the design of new drugs with optimized pharmacokinetic profiles.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to determining the potential applications of these compounds. For example, the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their biological activity analysis provide insights into their reactivity and potential as therapeutic agents (Taylor & Patel, 1992).
Applications De Recherche Scientifique
Synthesis and Characterization
Research studies have developed methods for synthesizing various pyrimidine and pyrazole derivatives, including those similar to N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine, highlighting their potential for further chemical modifications and applications. For example, the synthesis of pyrimidine linked pyrazole heterocyclics has been achieved through microwave irradiative cyclocondensation, demonstrating the efficiency of this method in producing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Similarly, the synthesis of pyrazole derivatives has been explored for their antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Biological Activities
These compounds have been evaluated for a range of biological activities, showing promising results in areas such as antimicrobial, anticancer, and antitubercular applications. For instance, novel pyrazole derivatives have shown significant antimicrobial and anticancer activities, suggesting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlighted the anticancer and anti-5-lipoxygenase activities of pyrazolopyrimidines derivatives, further emphasizing the therapeutic potential of such compounds (Rahmouni et al., 2016).
Antimicrobial Evaluation
The antimicrobial properties of these compounds have been a significant area of research. For example, novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been synthesized and tested for antimicrobial activity, showing pronounced antimicrobial properties (Sirakanyan et al., 2021).
Anticancer Activity
Some derivatives have been specifically evaluated for their anticancer activity, with certain compounds showing inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Antitubercular Studies
The antitubercular efficacy of nitrogen-rich hybrids has also been explored, with in silico and in vitro studies identifying active agents against mycobacterium tuberculosis, highlighting the potential of these compounds in tuberculosis treatment (Vavaiya et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c1-9-12(10(2)19-18-9)5-7-20(4)15-14-13(6-8-21-14)16-11(3)17-15/h6,8H,5,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFFQXKRIHPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCN(C)C2=NC(=NC3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethyl-1H-pyrazol-4-YL)ethyl]-N,2-dimethylthieno[3,2-D]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)
![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)